Fructosazine

Description

Properties

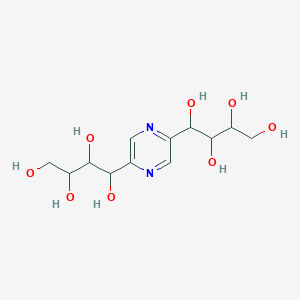

IUPAC Name |

1-[5-(1,2,3,4-tetrahydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWQIVOYGNUVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Fructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13185-73-4 | |

| Record name | D-Fructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237 °C | |

| Record name | D-Fructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035284 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Fructosazine: A Technical Guide on its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fructosazine, a heterocyclic compound formed from the self-condensation of D-glucosamine. It details the discovery, synthesis protocols, quantitative data, proposed formation mechanisms, and known biological activities of this molecule, offering valuable insights for its potential applications in research and drug development.

Introduction: The Emergence of Fructosazine

Fructosazine, chemically known as 2,5-bis-(D-arabino-1,2,3,4-tetrahydroxybutyl)pyrazine, is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological activities.[1] It is a notable product of the Maillard reaction and can be formed from the self-condensation of D-glucosamine, an abundant amino sugar, under specific conditions.[2][3] The discovery that D-glucosamine, a widely used dietary supplement, can convert into fructosazines under physiological conditions has opened new avenues for research into the bioactivities previously attributed solely to the parent compound.[2][3] This guide delves into the technical aspects of fructosazine's discovery, synthesis, and characterization, providing a foundational resource for the scientific community.

Synthesis and Discovery from D-Glucosamine

The formation of fructosazine occurs through the self-condensation of two D-glucosamine molecules. This reaction is influenced by factors such as pH, temperature, and the presence of catalysts.[1][2][4] Notably, under neutral or basic conditions, D-glucosamine in aqueous solutions can undergo cyclocondensation to form fructosazine and a related compound, deoxyfructosazine [2-(D-arabino-1′,2′,3′,4′-tetrahydroxybutyl)-5-(D-erythro-2′′,3′′,4′′-trihydroxybutyl)pyrazine].[1][2][3] The reaction proceeds through intermediates like dihydrofructosazine.[5][6]

Several synthesis methods have been developed to improve the efficiency and yield of fructosazine and deoxyfructosazine from D-glucosamine. These include one-pot synthesis using basic ionic liquids as both solvent and catalyst, and methods employing boric acid compounds as catalysts.[1][7] Microwave-assisted synthesis has also been explored to achieve rapid formation of these pyrazine (B50134) derivatives.[8]

Quantitative Data on Fructosazine Synthesis

The yield of fructosazine and its derivatives is highly dependent on the reaction conditions. The following table summarizes quantitative data from various studies on the synthesis of fructosazine and deoxyfructosazine from D-glucosamine.

| Starting Material | Catalyst/Solvent | Temperature (°C) | Time (min) | Major Product(s) | Maximum Yield (%) | Reference |

| D-glucosamine hydrochloride | [BMIM]OH / DMSO | 120 | 180 | Fructosazine & Deoxyfructosazine | 49 | [1] |

| D-glucosamine | Choline chloride / glycerol (B35011) / L-arginine | 90 | 120 | Deoxyfructosazine | 22.6 | [6] |

| Glucosamine (B1671600) or glucosamine salt | Boric acid compounds | Not Specified | Not Specified | Deoxyfructosazine | 55-60 (commercial production) | [7] |

| Fructose and Ammonium Formate | Eutectic media (Microwave) | 120 | 5-90 | Deoxyfructosazine | ~60 (from fructose) | [8] |

Experimental Protocols

This protocol is adapted from the method described by Jia et al.[1][4]

Materials:

-

D-glucosamine hydrochloride (GlcNH2·HCl)

-

1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethanol

-

Deionized water

Procedure:

-

In a reaction vessel, mix D-glucosamine hydrochloride with the basic ionic liquid [BMIM]OH and DMSO as a co-solvent. A typical ratio would be 200 mg of GlcNH2·HCl to 2 g of the ionic liquid solution.[4]

-

Heat the mixture with stirring at 120°C for 180 minutes.[1][4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The products can be separated and purified using column chromatography.

-

Characterize the products (fructosazine and deoxyfructosazine) using MALDI-TOF-MS, 1H NMR, and 13C NMR spectroscopy to confirm their structures and purity.[1][4][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the synthesized compounds.[1][8]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF-MS are employed to determine the molecular weight of fructosazine (C12H20N2O8; MW: 320.30) and deoxyfructosazine.[1][4][9]

-

X-ray Single Crystal Diffraction: This technique can be used to determine the precise three-dimensional structure of the molecule.[10]

Visualizing the Synthesis and Mechanisms

The self-condensation of D-glucosamine to form fructosazine is a complex process. A plausible mechanism involves the formation of a dihydrofructosazine intermediate, which then oxidizes to the aromatic pyrazine ring of fructosazine.

Caption: Proposed reaction pathway for fructosazine formation.

The following diagram illustrates a typical workflow for the synthesis and analysis of fructosazine.

References

- 1. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Possible involvement of dihydrofructosazine in the DNA breaking activity of D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN100425596C - Process for preparing deoxy fructosazine - Google Patents [patents.google.com]

- 8. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]

- 9. synthose.com [synthose.com]

- 10. finechemicals.com.cn [finechemicals.com.cn]

Fructosazine in Food Products: A Technical Guide to Natural Sources, Formation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructosazine, a polyhydroxyalkylpyrazine, is a nitrogen-containing heterocyclic compound formed during the Maillard reaction, a key process in the browning and flavor development of thermally processed foods. While recognized for its potential biological activities, including antimicrobial properties, comprehensive data on its natural occurrence and concentration in various food products remain limited. This technical guide provides an in-depth overview of the known natural sources of fructosazine, its formation pathways, and detailed methodologies for its extraction and quantification. The information presented is intended to support further research into the dietary exposure, bioavailability, and potential pharmacological applications of this class of Maillard reaction products.

Natural Occurrence of Fructosazine in Food

Fructosazine and its analogues are primarily formed in foods that undergo thermal processing, where reducing sugars and amino acids are present. The Maillard reaction, a complex cascade of chemical reactions, is the principal formation route. While a wide variety of thermally treated foods are expected to contain fructosazines, quantitative data in the scientific literature is sparse for common food items.

One of the most well-documented natural sources of fructosazine analogues is the ammonia-treated extract of Eugenia jambolana Lamarck seeds. This extract has been developed as an anti-diabetic phytodrug, and its fructosazine content has been quantitatively analyzed.

Table 1: Quantitative Data on Fructosazine Analogues in a Natural Source Extract

| Compound | Source | Concentration (mg/g of extract) | Analytical Method |

| Fructosazine | Ammonia-treated extract of Eugenia jambolana Lamarck seeds | Data not specified in abstract | HPLC-DAD-ESI/MS |

| 2,6-Deoxyfructosazine (B1141047) | Ammonia-treated extract of Eugenia jambolana Lamarck seeds | Data not specified in abstract | HPLC-DAD-ESI/MS |

| 2,5-Deoxyfructosazine | Ammonia-treated extract of Eugenia jambolana Lamarck seeds | Data not specified in abstract | HPLC-DAD-ESI/MS |

Note: While the presence of these compounds was quantified, the specific concentrations were not available in the abstracts of the reviewed literature. Further investigation of the full-text articles is recommended for detailed quantitative data.

Qualitative evidence suggests the presence of polyhydroxyalkylpyrazines in other thermally processed foods such as:

-

Coffee: The roasting of coffee beans creates a complex mixture of Maillard reaction products, and pyrazines are key aroma compounds.

-

Baked Goods: The crust of bread and other baked products undergoes significant Maillard browning, indicating the likely formation of fructosazines.

-

Processed Fruit Juices: Sterilization and pasteurization processes can induce the Maillard reaction, particularly in juices with high sugar and amino acid content.

Further research is critically needed to quantify the levels of fructosazine in these and other common food products to enable accurate dietary intake assessments.

Formation Pathway of Fructosazine

Fructosazine is formed through the Maillard reaction. The initial step involves the condensation of a reducing sugar (like fructose (B13574) or glucose) with an amino acid to form a Schiff base. This is followed by an Amadori or Heyns rearrangement to form a more stable ketosamine or aldosamine, respectively. Subsequent degradation of these intermediates, including dehydration and fragmentation, leads to the formation of reactive dicarbonyl compounds. The reaction of these dicarbonyls with amino acids and subsequent condensation and cyclization reactions result in the formation of various heterocyclic compounds, including fructosazine.

Experimental Protocols for Fructosazine Analysis

The analysis of fructosazine in food matrices requires robust extraction and sensitive detection methods due to the complexity of the food matrix and the potentially low concentrations of the analyte. The following protocol is based on a validated method for the analysis of fructosazine analogues in a plant extract and can be adapted for other food matrices.

Pressurized Liquid Extraction (PLE) and HPLC-DAD-ESI/MS Analysis

This method combines an efficient extraction technique with a highly selective and sensitive analytical system.

Objective: To extract and quantify fructosazine and its analogues from a solid or semi-solid food matrix.

Instrumentation:

-

Pressurized Liquid Extraction (PLE) system

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

-

Porous Graphic Carbon (PGC) column

Reagents and Materials:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Fructosazine, 2,5-deoxyfructosazine, and 2,6-deoxyfructosazine analytical standards

-

Food sample, homogenized

Procedure:

-

Sample Preparation: The food sample should be freeze-dried and finely ground to increase the surface area for extraction.

-

Pressurized Liquid Extraction (PLE):

-

A specific amount of the powdered sample is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into the extraction cell.

-

The cell is placed in the PLE system.

-

Methanol is used as the extraction solvent.

-

The extraction is performed under optimized conditions of temperature and pressure.

-

The resulting extract is collected.

-

-

Sample Analysis by HPLC-DAD-ESI/MS:

-

The extract is directly injected into the HPLC system without a cleanup step.

-

Chromatographic separation is achieved using a Porous Graphic Carbon (PGC) column with a suitable mobile phase gradient.

-

The DAD is used for initial detection and UV spectral confirmation.

-

The ESI-MS is operated in positive ionization mode. Quantification is performed in Selected Ion Monitoring (SIM) mode, monitoring the specific m/z ratios for fructosazine and its analogues.

-

-

Quantification:

-

A calibration curve is generated using the analytical standards of fructosazine and its analogues.

-

The concentration of each analogue in the sample is determined by comparing its peak area to the calibration curve.

-

Method Validation: The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.

Conclusion and Future Directions

Fructosazine is a naturally occurring compound in thermally processed foods, with its formation intricately linked to the Maillard reaction. While analytical methods for its detection and quantification have been developed, there is a significant lack of data on its concentration in a wide range of commonly consumed food products. Future research should focus on:

-

Quantitative Surveys: Conducting comprehensive surveys to determine the levels of fructosazine in various food categories, including coffee, baked goods, cereals, and processed fruits and vegetables.

-

Bioavailability and Metabolism: Investigating the bioavailability and metabolic fate of dietary fructosazine in vivo to understand its potential physiological effects.

-

Impact of Processing Conditions: Studying the influence of different food processing parameters (temperature, time, pH, and ingredient composition) on the formation of fructosazine to potentially modulate its levels in finished products.

A deeper understanding of the natural sources and dietary intake of fructosazine is essential for the scientific community to fully evaluate its role in human health and to explore its potential in drug development.

Fructosazine and Deoxyfructosazine formation mechanism

An In-depth Technical Guide on the Formation Mechanisms of Fructosazine and Deoxyfructosazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosazine and deoxyfructosazine are nitrogen-containing heterocyclic compounds that emerge from the intricate cascade of the Maillard reaction or the self-condensation of aminosugars.[1][2] Initially identified as components contributing to the flavor and color of processed foods and tobacco, these pyrazine (B50134) derivatives are gaining attention for their potential physiological and pharmacological activities.[3][4] Deoxyfructosazine, for instance, has been shown to possess DNA strand-breakage activity and can inhibit the production of interleukin-2 (B1167480) (IL-2) more effectively than its precursor, D-glucosamine.[4][5] This guide provides a detailed exploration of the core chemical mechanisms governing the formation of fructosazine and deoxyfructosazine, presents quantitative data from various synthetic approaches, details relevant experimental protocols, and illustrates the reaction pathways.

Core Formation Mechanisms

The formation of fructosazine and deoxyfructosazine is primarily rooted in two interconnected chemical phenomena: the Maillard reaction and the self-condensation of aminosugars like D-glucosamine.

Maillard Reaction Pathway

The Maillard reaction is a non-enzymatic browning process that occurs between an amino acid or amine and a reducing sugar.[1] The initial step involves the condensation of the carbonyl group of the sugar with a nucleophilic amino group to form an N-substituted glycosylamine. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable 1-amino-1-deoxy-ketose, known as an Amadori product or fructosamine.[6][7][8] These Amadori products are key precursors that can further react and degrade to form a plethora of compounds, including pyrazine derivatives.[7]

The formation of deoxyfructosazine and its isomer from the reaction of glucose and ammonia (B1221849) in a weakly acidic medium proceeds through the condensation of key intermediates like 3-deoxy-glucosone and isoglucosamine.[9]

Self-Condensation of D-Glucosamine

A more direct and widely studied route is the self-condensation of D-glucosamine, particularly in aqueous solutions at neutral or basic pH.[4][5] This pathway is a cornerstone for the synthesis of both fructosazine and deoxyfructosazine.

The proposed mechanism for deoxyfructosazine formation involves several key steps:

-

Intermolecular Cyclization: Two molecules of D-glucosamine undergo an intermolecular nucleophilic cyclization.

-

Dehydration & Intermediate Formation: This cyclization is accompanied by a dehydration process, leading to the formation of a crucial intermediate, dihydrofructosazine [2,5-bis(d-arabino-tetrahydroxybutyl)dihydropyrazine].[2] This intermediate has been detected experimentally through mass spectrometry and 13C NMR.[2]

-

Aromatization: A subsequent dehydration and isomerization of the dihydrofructosazine intermediate leads to the formation of the stable aromatic pyrazine ring of deoxyfructosazine.[2]

Fructosazine [2,5-bis-(D-arabino-1,2,3,4-tetrahydroxybutyl)pyrazine] is also a major product of D-glucosamine's cyclocondensation reaction in aqueous solutions above pH 7.0.[3][5] Its formation follows a similar pathway involving the dimerization and subsequent dehydration and aromatization of D-glucosamine molecules.

The reaction environment, including pH, temperature, catalysts, and solvents, significantly influences the reaction rate and the relative yields of the products.[3][10]

Visualizing the Formation Pathways

The following diagrams illustrate the proposed chemical pathways for the formation of deoxyfructosazine and fructosazine from D-glucosamine.

Caption: General pathway for Deoxyfructosazine and Fructosazine formation.

Caption: Stepwise logical flow for Deoxyfructosazine synthesis.

Quantitative Data on Formation

The yield of fructosazine and deoxyfructosazine is highly dependent on the reaction conditions. The following tables summarize quantitative data from various synthetic methods.

| Precursor(s) | Catalyst / Medium | Temperature (°C) | Time (min) | Product(s) | Max. Yield (%) | Reference |

| D-Glucosamine HCl | [BMIM]OH (ionic liquid) / DMSO | 120 | 180 | DOF & FZ Mix | 49 | [3][11] |

| Glucose | Ammonium Formate (eutectic medium) | 90 | - | DOF | 42 | [10] |

| D-Glucosamine HCl | Phenylboronic Acid / 0.1 M NaOH | Room Temp. | 2160 (36h) | DOF | Excellent (not specified) | [2] |

| Fructose | Ammonium Chloride / Water | 120 | 120 | DOF | 60 | [12] |

| Glucose & Ammonia | Weakly Acidic Medium | - | - | 2,5-DOF | 0.58 | [13] |

| Glucose & Ammonia | Weakly Acidic Medium | - | - | 2,6-DOF | 5 | [13] |

| Glucose & Ammonia | Alkaline Medium | - | - | 2,5-DOF & 2,6-DOF | 0.68 & 0.76 | [13] |

DOF: Deoxyfructosazine; FZ: Fructosazine

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of these compounds.

Protocol 1: Arylboronic Acid Catalyzed Synthesis of Deoxyfructosazine

This protocol is adapted from a method utilizing arylboronic acids as catalysts for the self-condensation of glucosamine.[2]

-

Materials:

-

D-Glucosamine hydrochloride (GlcNH₂·HCl)

-

Phenylboronic acid (PhB(OH)₂)

-

Aqueous sodium hydroxide (B78521) (NaOH) solution (0.1 M)

-

Aqueous hydrochloric acid (HCl) solution (2 M)

-

Deuterium oxide (D₂O) for NMR analysis

-

Pyrazine (internal standard for qNMR)

-

-

Procedure:

-

To a reaction vessel, add D-Glucosamine hydrochloride (e.g., 107.8 mg, 0.50 mmol) and phenylboronic acid (e.g., 24.4 mg, 0.20 mmol).

-

Add a specific volume of 0.1 M aqueous NaOH solution (e.g., 6.5 mL for 1.3 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 36 hours.

-

After the reaction period, acidify the mixture to a pH of 1-3 by the dropwise addition of 2 M HCl. Stir for an additional 30 minutes.

-

For analysis, take a 1 mL aliquot of the reaction mixture and evaporate to dryness under reduced pressure at 33°C using a rotary evaporator with ethanol (B145695) to aid in water removal.

-

The yield of deoxyfructosazine can be quantitatively determined by ¹H NMR spectroscopy using pyrazine as an internal standard. Dissolve the crude product and a known amount of pyrazine (e.g., 0.05 mmol) in D₂O (1 mL) for analysis.[2]

-

Protocol 2: Synthesis using a Basic Ionic Liquid

This method employs a basic ionic liquid as both the solvent and catalyst, providing an efficient one-pot process.[3][11]

-

Materials:

-

D-Glucosamine hydrochloride (GlcNH₂·HCl)

-

1-butyl-3-methylimidazolium hydroxide ([BMIM]OH)

-

Dimethyl sulfoxide (B87167) (DMSO) as a co-solvent

-

-

Procedure:

-

Combine D-glucosamine hydrochloride (e.g., 200 mg) with the ionic liquid [BMIM]OH (e.g., 2 g) and DMSO in a reaction vessel.

-

Heat the mixture to 120°C with stirring.

-

Maintain the reaction at 120°C for 180 minutes.

-

After cooling, the products can be isolated and purified.

-

Characterization and quantification of deoxyfructosazine and fructosazine are performed using MALDI-TOF-MS, ¹H NMR, and ¹³C NMR spectroscopy.[3][11]

-

Protocol 3: Analytical Characterization Workflow

A general workflow for the analysis of reaction mixtures.

Caption: General workflow for product analysis and purification.

Conclusion

The formation of fructosazine and deoxyfructosazine is a complex process governed by the principles of the Maillard reaction and aminosugar condensation. Understanding these mechanisms is paramount for controlling their synthesis, whether for applications in the food industry as flavoring agents or in pharmacology as potential therapeutic leads.[3] The choice of precursors, catalysts, and reaction conditions provides a versatile toolkit for chemists to optimize yields and selectively synthesize these valuable pyrazine compounds. The protocols and data presented herein offer a foundational guide for researchers aiming to explore, synthesize, and characterize these intriguing molecules.

References

- 1. Maillard reaction - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. caymanchem.com [caymanchem.com]

- 5. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amadori rearrangement - Wikipedia [en.wikipedia.org]

- 7. imreblank.ch [imreblank.ch]

- 8. 1-Amino-1-deoxy-d-fructose ("fructosamine") and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of Deoxy-fructosazine and Its 6-Isomer on the Browning Reaction between Glucose and Ammonia in Weak Acidic Medium | Semantic Scholar [semanticscholar.org]

- 10. Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02176K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]

- 13. CN100425596C - Process for preparing deoxy fructosazine - Google Patents [patents.google.com]

Initial Investigation of Fructosazine Biological Activity

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fructosazine, a polyhydroxyalkylpyrazine formed from the self-condensation of D-glucosamine, has emerged as a molecule of significant interest due to its diverse biological activities.[1] Initially identified in roasted foods and traditional Chinese medicine extracts, recent investigations have revealed its potential in immunomodulation, anti-aging, and antimicrobial applications.[2] This document provides a comprehensive overview of the current understanding of Fructosazine's biological effects, detailing the experimental findings, quantitative data, and underlying mechanisms. It serves as a technical guide for researchers exploring its therapeutic potential.

Immunomodulatory and Anti-inflammatory Activity

Fructosazine and its derivatives exhibit significant immunomodulatory properties, particularly in the context of T-cell activation.

Inhibition of Interleukin-2 (B1167480) (IL-2) Production

Studies on Jurkat T-cells have demonstrated that Fructosazine is a potent inhibitor of Interleukin-2 (IL-2) production, a key cytokine in T-cell proliferation and immune response.[1] Its inhibitory effect is substantially more pronounced than that of its parent compound, D-glucosamine (D-GlcN).[1] This suggests that the cyclocondensation of D-GlcN to form Fructosazine significantly enhances its biological activity.[1] The reduction in IL-2 release occurs in a dose-dependent manner without affecting cell viability, indicating a specific modulatory effect rather than general cytotoxicity.[1] This potent anti-inflammatory action positions Fructosazine as a potential lead compound for treating immunological and inflammatory diseases.[1]

Caption: Fructosazine's inhibition of T-cell activation and subsequent IL-2 production.

Anti-Aging and Antioxidant Activity

Fructosazine (FZ) and its related compound Deoxyfructosazine (DOF) have demonstrated significant anti-aging efficacy, primarily through their antioxidant properties and effects on the dermal extracellular matrix.[2][3][4]

Effects on Dermal Fibroblasts

In studies using normal human dermal fibroblast (NHDF) cells, FZ was found to significantly promote cell viability.[2] Both FZ and DOF stimulate the secretion of essential extracellular matrix components, including Type I Collagen (Col I) and Hyaluronic Acid (HA), while simultaneously inhibiting the expression of Matrix Metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation.[2][3][4] This dual action of promoting synthesis and preventing degradation of the dermal matrix is a key mechanism behind its anti-aging effects.[2]

Potent Antioxidant Properties

Fructosazine acts as a powerful antioxidant. It effectively scavenges reactive oxygen species (ROS), a major contributor to cellular damage and aging.[2][4] Furthermore, FZ boosts the activity of endogenous antioxidant enzymes like Catalase (CAT) and reduces the levels of Malondialdehyde (MDA), a marker of lipid peroxidation.[2][3][4] These antioxidant effects protect cells from oxidative stress-induced damage.[3]

Caption: Fructosazine's multifaceted anti-aging and antioxidant mechanism in skin cells.

Antimicrobial Activity

Fructosazine exhibits notable antimicrobial properties, particularly against extremely heat-resistant Escherichia coli.[5][6][7] Its mechanism of action involves a multi-pronged attack on bacterial cells.

Mechanism of Action

The primary antimicrobial action of Fructosazine is the disruption of the bacterial cell membrane.[5][6][8]

-

Membrane Permeabilization: Fructosazine effectively permeabilizes the outer membrane of E. coli.[5][8]

-

Singlet Oxygen Generation: It generates singlet oxygen (¹O₂), a highly reactive oxygen species, which contributes to cellular damage.[5][6][8]

-

DNA Fragmentation: The combined effects of membrane damage and oxidative stress lead to the fragmentation of bacterial DNA.[5][6][8]

This cascade of events results in a loss of membrane integrity and genetic information, ultimately leading to bacterial cell death.[6] The uptake and efficacy of Fructosazine are pH-dependent, with greater activity observed at a lower pH (pH 5).[5][8]

Caption: Workflow illustrating the antimicrobial mechanism of Fructosazine against E. coli.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on Fructosazine (FZ) and Deoxyfructosazine (DOF).

Table 1: Effects of Fructosazine on Human Dermal Fibroblasts (NHDF)

| Compound | Concentration | Effect | Result | Reference |

|---|---|---|---|---|

| Fructosazine (FZ) | 0.1 µM | Cell Viability | 119.4% of control | [2] |

| Fructosazine (FZ) | 5 µM | Cell Viability | 138.1% of control | [2][3] |

| Deoxyfructosazine (DOF) | 0.1 µM - 5 µM | Cell Viability | No significant enhancement or toxicity |[2] |

Table 2: Antioxidant and Extracellular Matrix-Related Activity

| Compound | Concentration | Parameter | Result vs. Control | Reference |

|---|---|---|---|---|

| Fructosazine (FZ) | 5 µM | Catalase (CAT) Activity | Increased by 412.2% | [3] |

| Fructosazine (FZ) | 5 µM | Malondialdehyde (MDA) Content | Decreased to 28.2% | [3] |

| Fructosazine (FZ) | 1 µM | ROS Levels (in stressed cells) | Decreased to 31.5% | [2] |

| Fructosazine (FZ) | 5 µM | ROS Levels (in stressed cells) | Decreased to 54.5% | [2] |

| FZ and DOF | Not Specified | Type I Collagen & Hyaluronic Acid | Enhanced secretion | [2][3][4] |

| FZ and DOF | Not Specified | Matrix Metalloproteinase-1 (MMP-1) | Inhibited |[2][3][4] |

Table 3: Immunomodulatory Activity

| Compound | Target | Effect | Comparison | Reference |

|---|---|---|---|---|

| Fructosazines | Jurkat T-Cells | IL-2 Production Inhibition | Substantially more effective than D-Glucosamine | [1] |

| Deoxyfructosazine (DOF) | T-Cells | IL-2 Production Suppression | Effective suppression noted |[2] |

Experimental Protocols

Cell Viability Assay (NHDF Cells)

-

Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of Fructosazine (e.g., 0.1 µM to 5 µM) for a specified incubation period.

-

Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by using an ELISA test kit.

-

Analysis: Absorbance is measured, and cell viability is calculated as a percentage relative to an untreated control group. Statistical analysis (e.g., p-value calculation) is performed to determine significance.[2]

Antioxidant Activity Assays

-

Catalase (CAT) Activity:

-

NHDF cells are treated with Fructosazine (e.g., 5 µM).

-

Cell lysates are prepared.

-

CAT activity is measured by monitoring the decomposition of hydrogen peroxide (H₂O₂), often determined by measuring the decrease in absorbance at 240 nm.[3]

-

-

Malondialdehyde (MDA) Content:

-

Following treatment, cell lysates are collected.

-

MDA content, a marker for lipid peroxidation, is quantified using a colorimetric assay based on its reaction with thiobarbituric acid (TBA).[3]

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Cells are pretreated with Fructosazine.

-

Oxidative stress is induced using an agent like H₂O₂.

-

Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation.[2]

-

Antimicrobial Mechanism Assays (vs. E. coli)

-

Outer Membrane Permeabilization:

-

Bacterial membrane integrity is evaluated using fluorescent probes like 1-N-phenyl-1-naphthylamine (NPN) and propidium (B1200493) iodide (PI). An increase in fluorescence indicates membrane permeabilization.[5]

-

-

DNA Fragmentation:

-

E. coli cells are treated with Fructosazine.

-

DNA is extracted and analyzed for fragmentation using agarose (B213101) gel electrophoresis.

-

Alternatively, fluorescence microscopy with DNA-staining dyes (e.g., DAPI) can be used to visualize nuclear condensation and fragmentation.[5][8]

-

-

Membrane Structural Damage:

Cytokine Release Assay (IL-2)

-

Cell Culture: Jurkat T-cells are cultured in an appropriate medium.

-

Activation and Treatment: Cells are activated with a mitogen such as phytohemagglutinin (PHA) in the presence of various concentrations of Fructosazine.

-

Incubation: The cells are incubated to allow for cytokine production.

-

Quantification: The concentration of IL-2 in the cell culture supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.[1]

References

- 1. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fructosazine, a Polyhydroxyalkylpyrazine with Antimicrobial Activity: Mechanism of Inhibition against Extremely Heat Resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Fructosazine potential therapeutic applications in arthritis

A Technical Guide on the Preclinical Rationale and Investigational Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following technical guide summarizes the current, albeit limited, scientific understanding of fructosazine's potential therapeutic applications in arthritis. To date, no direct in vivo or in vitro studies have been published specifically investigating the efficacy of fructosazine in established models of osteoarthritis or rheumatoid arthritis. This document, therefore, presents a hypothesis-driven framework based on the known bioactivities of fructosazine and related compounds, aiming to provide a roadmap for future preclinical research.

Executive Summary

Arthritis, encompassing both osteoarthritis (OA) and rheumatoid arthritis (RA), remains a significant global health challenge with a substantial unmet medical need for effective and safe disease-modifying therapies. Fructosazine, a heterocyclic compound formed through the Maillard reaction, has been proposed as a potential therapeutic agent for both OA and RA[1]. While direct evidence in arthritis models is currently lacking, its demonstrated effects on extracellular matrix (ECM) components and the known anti-inflammatory properties of related Maillard reaction products (MRPs) provide a strong rationale for its investigation. This guide outlines the theoretical mechanisms of action, summarizes relevant in vitro data, proposes experimental protocols for preclinical evaluation, and visualizes the potential signaling pathways involved.

The Scientific Rationale for Fructosazine in Arthritis

The therapeutic potential of fructosazine in arthritis is predicated on two key areas of its bioactivity: modulation of ECM turnover and anti-inflammatory effects.

-

Extracellular Matrix Modulation: In OA, the degradation of articular cartilage, primarily composed of type II collagen and aggrecan, is a central pathological feature. This degradation is mediated by matrix metalloproteinases (MMPs). In vitro studies on human dermal fibroblasts have shown that fructosazine can significantly increase the secretion of type I collagen and hyaluronic acid while concurrently reducing the levels of MMP-1[1]. This suggests a dual action of promoting matrix synthesis and inhibiting its breakdown, a highly desirable characteristic for a potential OA therapeutic.

-

Anti-inflammatory and Immunomodulatory Potential: Both OA and RA have significant inflammatory components. While OA is characterized by low-grade, chronic inflammation, RA is a systemic autoimmune disease driven by a pro-inflammatory cytokine cascade. Fructosazine belongs to a class of compounds known as Maillard reaction products (MRPs), some of which have demonstrated anti-inflammatory properties. Studies on various MRPs have shown they can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α)[2][3][4]. Furthermore, deoxyfructosazine, a closely related compound, has been shown to inhibit the production of Interleukin-2 (B1167480) (IL-2) in T-cells, a key cytokine in the adaptive immune response that drives RA pathogenesis[5][6].

Quantitative Data from Relevant In Vitro Studies

To date, quantitative data on fructosazine's effects come from studies on human dermal fibroblasts, not chondrocytes or synoviocytes. However, these findings offer a valuable preliminary insight into its potential matrix-modulating capabilities.

| Cell Type | Compound | Concentration | Outcome | Percent Change from Control |

| Human Dermal Fibroblasts | Fructosazine | 1 µM | Increased Type I Collagen Secretion | +128.8% |

| 5 µM | +150.7% | |||

| Fructosazine | 1 µM | Increased Hyaluronic Acid Secretion | +130.5% | |

| 5 µM | +145.7% | |||

| Fructosazine | 1 µM | Reduced MMP-1 Levels | -73.6% | |

| 5 µM | -59.2% |

Postulated Mechanism of Action: Signaling Pathway Modulation

Based on the known inflammatory signaling pathways in arthritis and the observed effects of related compounds, it is hypothesized that fructosazine may exert its anti-arthritic effects through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses in both OA and RA[7][8]. Its activation in synoviocytes and chondrocytes leads to the transcription of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and matrix-degrading enzymes (MMPs). It is plausible that fructosazine could inhibit this pathway at one or more levels, thereby reducing the inflammatory cascade and subsequent joint damage.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also central to the pathogenesis of arthritis[9][10][]. They regulate the production of pro-inflammatory cytokines and MMPs. Some MRPs have been shown to inhibit the phosphorylation of ERK and JNK[12]. It is therefore hypothesized that fructosazine may similarly interfere with MAPK signaling, leading to a reduction in inflammatory and catabolic responses in joint tissues.

Proposed Experimental Protocols for Preclinical Evaluation

To rigorously assess the therapeutic potential of fructosazine in arthritis, a series of in vitro and in vivo experiments are necessary.

In Vitro Studies

Objective: To determine the direct effects of fructosazine on primary human chondrocytes and fibroblast-like synoviocytes (FLS).

Methodology:

-

Cell Culture: Primary human chondrocytes and FLS will be isolated from the cartilage and synovial tissue of patients undergoing joint replacement surgery for OA or RA.

-

Inflammatory Stimulation: Cells will be stimulated with pro-inflammatory cytokines such as IL-1β (10 ng/mL) or TNF-α (10 ng/mL) to mimic the arthritic microenvironment.

-

Fructosazine Treatment: Cells will be pre-treated with a range of concentrations of fructosazine (e.g., 0.1, 1, 10, 100 µM) for 24 hours prior to and during cytokine stimulation.

-

Endpoint Analysis:

-

Gene Expression: qPCR will be used to measure the mRNA levels of key anabolic (e.g., COL2A1, ACAN) and catabolic (e.g., MMP-1, MMP-3, MMP-13, ADAMTS-4, ADAMTS-5) genes, as well as pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, COX-2).

-

Protein Expression: ELISA and Western Blotting will be used to quantify the protein levels of secreted MMPs, cytokines, and key signaling proteins (e.g., phosphorylated and total forms of p65 NF-κB, p38, JNK, ERK).

-

Extracellular Matrix Degradation: A glycosaminoglycan (GAG) release assay will be performed on cartilage explants to assess the protective effect of fructosazine on matrix integrity.

-

In Vivo Studies

Objective: To evaluate the efficacy of fructosazine in animal models of RA and OA.

5.2.1 Collagen-Induced Arthritis (CIA) Model for Rheumatoid Arthritis

Methodology:

-

Induction of Arthritis: DBA/1 mice will be immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection will be given 21 days later.

-

Fructosazine Administration: Prophylactic and therapeutic dosing regimens will be tested. For prophylactic treatment, fructosazine (e.g., 1, 10, 50 mg/kg) or vehicle will be administered daily via oral gavage, starting from the day of the first immunization. For therapeutic treatment, administration will begin after the onset of clinical signs of arthritis.

-

Assessment of Arthritis:

-

Clinical Scoring: Mice will be monitored daily for signs of arthritis, and a clinical score will be assigned based on the severity of paw swelling and erythema.

-

Paw Swelling: Paw volume will be measured using a plethysmometer.

-

Histopathology: At the end of the study, joints will be harvested for histological analysis to assess inflammation, pannus formation, cartilage degradation, and bone erosion.

-

Biomarker Analysis: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines will be measured by ELISA.

-

5.2.2 Destabilization of the Medial Meniscus (DMM) Model for Osteoarthritis

Methodology:

-

Induction of OA: Surgical transection of the medial meniscotibial ligament will be performed in one knee joint of C57BL/6 mice to induce joint instability and subsequent OA development.

-

Fructosazine Administration: Fructosazine (e.g., 1, 10, 50 mg/kg) or vehicle will be administered daily via oral gavage, starting one week post-surgery.

-

Assessment of OA:

-

Histopathology: At 8 and 16 weeks post-surgery, knee joints will be harvested for histological staining (Safranin O-Fast Green) to assess cartilage degradation using the OARSI scoring system.

-

Immunohistochemistry: Staining for MMP-13 and ADAMTS-5 will be performed to assess the expression of key catabolic enzymes.

-

Pain Assessment: Gait analysis and assessment of mechanical allodynia will be performed to evaluate pain-related behaviors.

-

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the preclinical investigation of fructosazine in arthritis.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing data on fructosazine and related compounds provide a compelling, albeit hypothetical, basis for its investigation as a novel therapeutic agent for arthritis. Its potential to both protect the extracellular matrix and exert anti-inflammatory effects addresses key pathological processes in both OA and RA. The experimental protocols and workflows outlined in this guide offer a clear path forward for the preclinical evaluation of fructosazine. Future research should focus on conducting these rigorous in vitro and in vivo studies to validate this hypothesis, elucidate the precise molecular mechanisms, and determine the therapeutic potential of fructosazine for patients suffering from arthritic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anti-inflammatory effect of sugar-amino acid Maillard reaction products on intestinal inflammation model in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. abmole.com [abmole.com]

- 12. Anti-inflammatory activities of Maillard reaction products from whey protein isolate fermented by Lactobacillus gasseri 4M13 in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Fructosazine: A Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosazine, a pyrazine (B50134) derivative, is a molecule of growing interest in the fields of biomedicine and nutritional science. Formed from the self-condensation of D-glucosamine under neutral pH conditions, it has demonstrated notable biological activities, including anti-aging properties and immunomodulatory effects.[1] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Fructosazine, along with detailed experimental protocols for its synthesis and characterization, and a visualization of its known signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fructosazine is presented in the tables below. This data has been compiled from various chemical databases and scientific literature.

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | 1-[5-(1,2,3,4-tetrahydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol | [1][2] |

| Synonyms | D-Fructosazine, 2,5-Bis(D-arabino-tetrahydroxybutyl)pyrazine | [1][3] |

| CAS Number | 13185-73-4 | [1][3][4] |

| Molecular Formula | C₁₂H₂₀N₂O₈ | [1][2][3] |

| InChI | InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2 | [1][2] |

| InChIKey | NPWQIVOYGNUVEB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 320.30 g/mol | [1][3] |

| Monoisotopic Mass | 320.12196560 Da | [1] |

| Physical Description | Solid, Pale Beige to Brown | [1][4][5] |

| Melting Point | 237 °C | [1] |

| Boiling Point (Predicted) | 764.9 ± 60.0 °C | [4] |

| Density (Predicted) | 1.680 ± 0.06 g/cm³ | [4] |

| Solubility | Methanol (Slightly, Heated), Water (Slightly, Heated, Sonicated) | [4][5] |

| pKa (Predicted) | 11.54 ± 0.20 | [4] |

| Storage Temperature | -20°C Freezer | [4] |

Experimental Protocols

Synthesis of Fructosazine

Method 1: From D-Glucose

This method involves a four-step synthesis process starting from D-glucose. The key steps include the Amadori rearrangement, isopropylidene protection, a cascade reaction of hydrodebenzylation and oxidative aromatization catalyzed by Pd/C, and finally, the removal of the isopropylidene protection group to yield Fructosazine.[6]

Method 2: One-pot Synthesis from D-glucosamine hydrochloride

An efficient one-pot synthesis can be achieved using a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH), as both a solvent and a catalyst.[3]

-

Reactants: D-glucosamine hydrochloride (GlcNH₂), [BMIM]OH, and Dimethyl sulfoxide (B87167) (DMSO) as a co-solvent.

-

Procedure: The reaction is carried out under optimized conditions at 120°C for 180 minutes.[3]

-

Yield: A maximum yield of 49% has been reported under these conditions.[3]

Method 3: Microwave-irradiated Rapid Synthesis

This method utilizes a Maillard-type reaction between a reducing sugar (e.g., fructose) and ammonium (B1175870) formate (B1220265) in a reactive eutectic medium, accelerated by microwave irradiation.[7]

-

Reactants: Fructose, ammonium formate, and water.

-

Procedure: The reactants are mixed to form a eutectic mixture and subjected to microwave irradiation.

-

Purification: The resulting product can be purified by washing with ethanol (B145695) or acetone, or by semi-preparative HPLC.[7]

Characterization of Fructosazine

The structure and purity of synthesized Fructosazine can be confirmed using a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of Fructosazine.[3]

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF-MS or HPLC-MS can be employed to determine the molecular weight and fragmentation pattern of the molecule.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or MS) is used to assess the purity of the synthesized compound.[7]

-

X-ray Single Crystal Diffraction: This technique can be used to determine the precise three-dimensional structure of the Fructosazine molecule in its crystalline form.[6]

Signaling Pathways

Anti-Aging Signaling Pathway

Fructosazine has been shown to exhibit significant anti-aging properties by modulating several key cellular pathways in human dermal fibroblasts. The proposed mechanism involves the enhancement of extracellular matrix components and the reduction of oxidative stress.

Caption: Fructosazine's anti-aging mechanism.

Inhibition of Interleukin-2 (B1167480) (IL-2) Production

Fructosazine has been identified as a more potent inhibitor of Interleukin-2 (IL-2) production from activated T-cells than its precursor, D-glucosamine.[1] While the precise molecular mechanism for Fructosazine is still under investigation, it is hypothesized to act at the level of gene transcription, similar to D-glucosamine, which has been shown to reduce the translocation of transcription factors to the nucleus.[1]

Caption: Proposed inhibition of IL-2 production by Fructosazine.

References

- 1. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effect of Tetramethyl pyrazine on serum levels of IL-1beta, IL-6, and IL-2, and NO and PGE2 in the synovial fluid of CIA rats: an experimental research] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ieasrj.com [ieasrj.com]

- 7. mdpi.com [mdpi.com]

Structural Elucidation of Fructosazine and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructosazine and its isomers, including deoxyfructosazine, are nitrogen-containing heterocyclic compounds formed during the Maillard reaction between sugars and amino acids. These compounds are found in a variety of processed foods and have garnered significant interest due to their diverse biological activities. This technical guide provides an in-depth overview of the structural elucidation of Fructosazine and its key isomers, focusing on the analytical techniques employed for their identification and characterization. It also explores their known biological effects and associated signaling pathways.

Isomers of Fructosazine and Deoxyfructosazine

The primary isomers of concern are the 2,5- and 2,6-disubstituted pyrazines. The specific isomer formed is largely dependent on the precursor sugar. Aldoses, such as glucose, predominantly yield the 2,6-isomers, while ketoses, like fructose, mainly produce the 2,5-isomers.

-

Fructosazine (FZ): 2,5-bis(D-arabino-tetrahydroxybutyl)pyrazine and its 2,6-isomer.

-

Deoxyfructosazine (DOF): 2-(D-arabino-tetrahydroxybutyl)-5-(D-erythro-2,3,4-trihydroxybutyl)pyrazine and its 2,6-isomer.

Structural Elucidation Methodologies

The structural determination of Fructosazine and its isomers relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis

A general protocol for the NMR analysis of Fructosazine isomers is as follows:

-

Sample Preparation: Dissolve a purified sample of the Fructosazine isomer in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For more complex structural assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

-

Spectral Interpretation:

-

¹H NMR: The aromatic protons on the pyrazine (B50134) ring typically appear in the downfield region (δ 8.0-9.0 ppm). The protons of the polyhydroxyalkyl side chains resonate in the upfield region (δ 3.0-5.0 ppm). Coupling constants (J values) between adjacent protons provide information on the stereochemistry of the side chains.

-

¹³C NMR: The carbon atoms of the pyrazine ring are observed in the aromatic region (δ 140-160 ppm). The carbons of the sugar-derived side chains appear in the aliphatic region (δ 60-80 ppm).

-

2D NMR: COSY spectra reveal proton-proton couplings within the side chains. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show long-range correlations (2-3 bonds), which are crucial for connecting the side chains to the pyrazine ring and confirming the substitution pattern (2,5- vs. 2,6-).

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of compounds and obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions.

Experimental Protocol: HPLC-MS/MS Analysis

A typical protocol for the analysis of Fructosazine isomers by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below:

-

Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., water/methanol (B129727) or water/acetonitrile).

-

Chromatographic Separation (HPLC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

-

Detection: UV detection can be used, with a maximum absorption often observed around 275-280 nm for disubstituted pyrazines.

-

-

Mass Spectrometric Analysis (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

MS Scan: A full scan is performed to determine the molecular ions ([M+H]⁺). For Fructosazine, the expected m/z is 321.2, and for Deoxyfructosazine, it is 305.2.

-

MS/MS Fragmentation: The molecular ions are selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide structural information. The fragmentation patterns of the polyhydroxyalkyl side chains are key to differentiating isomers. While detailed fragmentation pathways for each specific isomer are not extensively published, the loss of water molecules and cleavage of C-C bonds within the side chains are expected fragmentation routes. The specific fragmentation patterns can help to distinguish between the 2,5- and 2,6-isomers.

-

Quantitative Data

The yield of Fructosazine and its isomers can vary significantly depending on the reaction conditions. The following table summarizes the yields of Deoxyfructosazine (DOF) and Fructosazine (FZ) from the reaction of glucose and ammonium (B1175870) formate (B1220265) at different temperatures.

| Temperature (°C) | Reaction Time for Complete Glucose Conversion (hours) | DOF Yield (%) | FZ Yield (%) |

| 80 | 5 | ~42 | ~5 |

| 90 | 4 | ~38 | ~7 |

| 100 | 4 | ~30 | ~8 |

Data adapted from a study on the valorization of monosaccharides towards fructopyrazines in a eutectic medium.

Biological Activities and Signaling Pathways

Fructosazine and Deoxyfructosazine exhibit a range of biological activities, including antimicrobial, anti-aging, and immunomodulatory effects.

Antimicrobial Activity

Fructosazine has been shown to possess antimicrobial activity, particularly against certain strains of bacteria. The proposed mechanism of action involves the disruption of the bacterial cell membrane and subsequent DNA damage.

Caption: Antimicrobial action of Fructosazine.

Anti-aging Effects

Both Fructosazine and Deoxyfructosazine have demonstrated anti-aging properties in skin models. Their mechanism involves stimulating the production of key extracellular matrix components, inhibiting collagen degradation, and combating oxidative stress.

Caption: Anti-aging mechanism of Fructosazine and Deoxyfructosazine.

Immunomodulatory Activity

Deoxyfructosazine has been shown to be a more potent inhibitor of interleukin-2 (B1167480) (IL-2) production from activated T-cells than its precursor, D-glucosamine. This suggests a potential role for these compounds in modulating immune responses.

Caption: Immunomodulatory effect of Deoxyfructosazine.

Experimental Workflow for Structural Elucidation

The following diagram illustrates a general workflow for the isolation and structural elucidation of Fructosazine and its isomers from a complex mixture.

Caption: General experimental workflow.

Conclusion

The structural elucidation of Fructosazine and its isomers is a complex task that requires the application of advanced analytical techniques. While general methodologies are established, there is a need for more publicly available, detailed spectral data to facilitate the unambiguous identification of these compounds. The growing body of evidence on their biological activities, from antimicrobial to anti-aging and immunomodulatory effects, underscores the importance of continued research in this area for potential applications in the pharmaceutical and nutraceutical industries. This guide provides a foundational understanding for researchers embarking on the study of these intriguing Maillard reaction products.

Exploring the Bioactive Potential of Maillard Reaction Products: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Maillard reaction, a non-enzymatic browning process occurring between reducing sugars and amino compounds, is not only responsible for the desirable color and flavor of many foods but also generates a complex array of molecules known as Maillard Reaction Products (MRPs). Emerging research has unveiled the significant bioactive potential of these compounds, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the bioactive properties of MRPs, including their antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. It offers a comprehensive overview of the quantitative data on their efficacy, detailed experimental protocols for their isolation and characterization, and a visual representation of the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of food science, nutrition, and drug development, aiming to accelerate the discovery and application of bioactive compounds derived from the Maillard reaction.

Bioactive Properties of Maillard Reaction Products

The Maillard reaction gives rise to a diverse range of products with various biological activities. These activities are largely dependent on the precursors (sugars and amino acids), reaction conditions (temperature, time, pH), and the complexity of the resulting MRPs, which can range from low molecular weight intermediates to high molecular weight melanoidins.

Antioxidant Activity

MRPs are well-documented for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation.[1] The antioxidant capacity of MRPs is influenced by the type of sugar and amino acid used in their formation.

Table 1: Antioxidant Activity of Maillard Reaction Products

| Maillard Reaction Product (MRP) | Precursors | Assay | IC50 Value | Reference |

| Chitooligosaccharide-Glycine MRPs | Chitooligosaccharide, Glycine | DPPH Radical Scavenging | Not specified as IC50, but 92.3% scavenging activity | [2] |

| Chitooligosaccharide-Glycine MRPs | Chitooligosaccharide, Glycine | ABTS Radical Scavenging | Not specified as IC50, but 78.6% scavenging activity | [2] |

| β-lactoglobulin-isomaltooligosaccharide MRPs | β-lactoglobulin, Isomaltooligosaccharide | DPPH Radical Scavenging | Concentration-dependent activity observed | [3] |

| Tyrosine-derived MRPs | Tyrosine, Fructose | DPPH Radical Scavenging | 103.09 µg/mL | [4] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. MRPs have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[5][6]

Table 2: Anti-inflammatory Activity of Maillard Reaction Products

| Maillard Reaction Product (MRP) | Cell Line | Inflammatory Marker | IC50 Value | Reference |

| Glucose-Lysine MRPs | Caco-2 | Nitric Oxide (NO) Production | Not specified, but significant inhibition observed | [5] |

| Glucose-Lysine MRPs | Caco-2 | Interleukin-8 (IL-8) Production | Not specified, but significant inhibition observed | [5] |

| Fructose-tyrosine MRPs | Not specified | Not specified | Not specified | [4] |

Anticancer Activity

Several studies have highlighted the potential of MRPs to inhibit the proliferation of cancer cells and induce apoptosis.[7] The cytotoxic effects of MRPs have been observed in various cancer cell lines.

Table 3: Anticancer Activity of Maillard Reaction Products

| Maillard Reaction Product (MRP) | Cancer Cell Line | Assay | IC50 Value | Reference |

| 2-(2-furyl)methylidene-4-hydroxy-5-methyl-2H-furan-3-one | Gastric Carcinoma (GXF251L) | Not specified | Low micromolar range | [7] |

| 4-(2-furyl)-7-[(2-furyl)methylidene]-2-hydroxy-2H,7H,8aH-pyrano[2,3-b]- pyran-3-one | Gastric Carcinoma (GXF251L) | Not specified | Low micromolar range | [7] |

| 3-hydroxy-4[(E)-(2-furyl)methylidene]methyl-3-cyclopentene-1,2 dione | Gastric Carcinoma (GXF251L) | Not specified | Low micromolar range | [7] |

| Not specified | HeLa | Not specified | 48.65 µM | [8] |

| Not specified | Caco-2 | Not specified | 32.19 µM | [9] |

Antimicrobial Activity

MRPs have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[10] The mechanisms of action include metal chelation, disruption of cell membranes, and interference with bacterial metabolism.[10]

Table 4: Antimicrobial Activity of Maillard Reaction Products

| Maillard Reaction Product (MRP) | Microorganism | MIC Value | Reference |

| Glycine-glucose MRP | Staphylococcus aureus | 1.95 mg/ml | [11] |

| Valine-glucose MRP | Staphylococcus aureus | 0.97 mg/ml | [11] |

| Tryptophan-glucose MRP | Staphylococcus aureus | 0.97 mg/ml | [11] |

| Arginine-xylose MRP | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | 1-8 mg/mL | [1] |

| Histidine-glucose MRP | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | 1-8 mg/mL | [1] |

| Ribose-lysine MRP fraction | Escherichia coli | 16.1 g/L (complete inhibition for 24h) | [12] |

Enzyme Inhibitory Activity

MRPs have also been found to inhibit the activity of certain enzymes, such as α-glucosidase and angiotensin-converting enzyme (ACE), which are therapeutic targets for diabetes and hypertension, respectively.

Table 5: Enzyme Inhibitory Activity of Maillard Reaction Products

| Maillard Reaction Product (MRP) | Enzyme | IC50 Value | Reference |

| Fructose-tyrosine MRPs | α-Amylase | 10.64 µg/mL | [4] |

| Sucrose-tyrosine MRPs | α-Glucosidase | 10.81 µg/mL | [4] |

| Fructose-tyrosine MRPs | Angiotensin-Converting Enzyme (ACE) | 5.16 µg/mL | [4] |

| Casein hydrolysate-xylose MRPs | Angiotensin-Converting Enzyme (ACE) | Inhibition increased from 63.48% to 90.23% | [13] |

Experimental Protocols

This section provides detailed methodologies for the isolation, fractionation, and bioactivity assessment of Maillard reaction products.

Isolation and Fractionation of MRPs

Protocol 2.1.1: Isolation of Melanoidins from Coffee [14][15][16][17]

-

Extraction: Dissolve 10 g of instant soluble coffee in 200 mL of hot water (95°C). Stir for 10 minutes.

-

Filtration: Filter the infusion through a sintered glass filter (size 2). Wash the residue with an additional 20 mL of hot water.

-

Concentration: Concentrate the filtrate to approximately 50 mL by vacuum evaporation at 35°C.

-

Dialysis: Dialyze the concentrated solution at 4°C using a 12–14 kDa molecular weight cut-off dialysis membrane against deionized water for 48 hours, with frequent water changes.

-

Lyophilization: Freeze-dry the retentate to obtain the high molecular weight melanoidin fraction.

Protocol 2.1.2: Fractionation by Ultrafiltration [18]

-

Solubilization: Dissolve the crude MRP extract in an appropriate solvent (e.g., deionized water).

-

Ultrafiltration: Use a series of ultrafiltration membranes with different molecular weight cut-offs (e.g., 10 kDa, 5 kDa, 1 kDa) in a stirred-cell ultrafiltration unit.

-

Fraction Collection: Collect the permeate and retentate from each membrane. The retentate contains molecules larger than the membrane's cut-off, while the permeate contains smaller molecules.

-

Lyophilization: Lyophilize the collected fractions to obtain MRPs of different molecular weight ranges.

Bioactivity Assays

Protocol 2.2.1: DPPH Radical Scavenging Assay [2][10][19][20]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the MRP sample (at various concentrations) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the sample that causes 50% inhibition.

Protocol 2.2.2: ABTS Radical Cation Decolorization Assay [2][9][14][21]

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 200 µL of the MRP sample (at various concentrations) to 2 mL of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Protocol 2.2.3: Nitric Oxide (NO) Inhibition Assay (Griess Assay) [6][22][23][24]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the MRP sample for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation and Measurement: Incubate for 10 minutes at room temperature. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

Protocol 2.2.4: Cytotoxicity Assay (MTT Assay) [12][18][25][26]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with different concentrations of the MRP sample for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2.2.5: Antimicrobial Susceptibility Test (Broth Microdilution Method for MIC) [11][27]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the MRP sample in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for E. coli).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the MRP that completely inhibits visible growth of the microorganism.

Signaling Pathways Modulated by Maillard Reaction Products

MRPs, particularly advanced glycation end products (AGEs), can exert their biological effects by interacting with specific cellular receptors and modulating various intracellular signaling pathways.

AGE-RAGE Signaling Pathway

The interaction of AGEs with the Receptor for Advanced Glycation End Products (RAGE) is a key mechanism underlying the pro-inflammatory and pro-oxidant effects of these compounds.

Nrf2 Antioxidant Response Pathway

Some MRPs have been shown to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.[1][14]

Apoptosis Signaling Pathway

Certain MRPs can induce apoptosis in cancer cells through the activation of caspase cascades.[7]

Conclusion

The Maillard reaction yields a vast and complex array of bioactive compounds with significant potential for therapeutic applications. This technical guide has provided a comprehensive overview of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of MRPs, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers insights into their mechanisms of action at the molecular level. Further research is warranted to isolate and characterize novel bioactive MRPs, elucidate their structure-activity relationships, and evaluate their safety and efficacy in preclinical and clinical studies. The exploration of Maillard reaction products represents a promising frontier in the quest for new and effective therapeutic agents from natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. oatext.com [oatext.com]

- 3. Characteristics and antioxidant activity of Maillard reaction products from β-lactoglobulin and isomaltooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical characterization of different sugar-casein Maillard reaction products and protective effects on chemical-induced cytotoxicity of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencellonline.com [sciencellonline.com]

- 7. Maillard reaction products modulating the growth of human tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Autophagy Increases Cell Death in HeLa Cells through Usnic Acid Isolated from Lichens [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial properties of Maillard reaction products: Molecular mechanisms and influencing factors (Review) - PMC [pmc.ncbi.nlm.nih.gov]